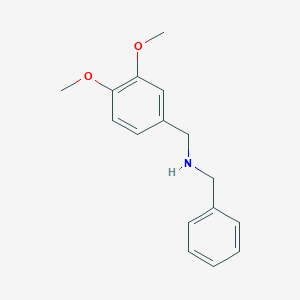

Benzyl-(3,4-dimethoxy-benzyl)-amine

Vue d'ensemble

Description

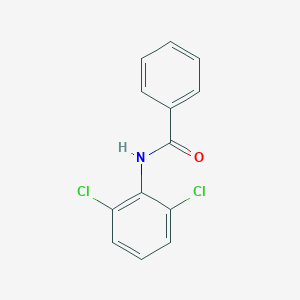

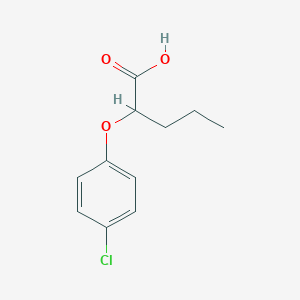

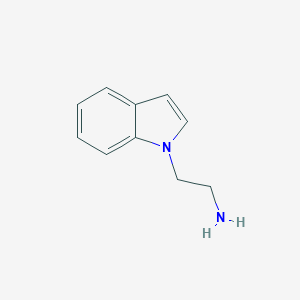

Benzyl-(3,4-dimethoxy-benzyl)-amine, also known as 3,4-dimethoxy-benzyl-amine or 3,4-DMBA, is an organic compound that is widely used in scientific research. It is a derivative of benzyl amine, a common organic compound. 3,4-DMBA has been used in various scientific applications, including as a chemical reagent, as a precursor for organic synthesis, and as a biochemical and physiological research tool.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis of Isoindolines : Benzyl-(3,4-dimethoxy-benzyl)-amine is a key intermediate in the synthesis of isoindolines. This synthesis process involves the reaction of specific benzyl bromides and amines, followed by debenzylation, to produce high yields of isoindoline-related compounds (Raju, Neelakantan, & Bhalerao, 2007).

N-Protecting Reagent in Chemistry : Benzyl-(3,4-dimethoxy-benzyl)-amine-related compounds, such as benzyl 4,6-dimethoxy-1,3,5-triazinyl carbonate, have been utilized as N-protecting reagents. These compounds are beneficial for introducing benzyloxycarbonyl groups into amines, making them practical for chemical synthesis (Hioki, Fujiwara, Tani, & Kunishima, 2002).

Amination of Benzyl Alcohols : Benzyl-(3,4-dimethoxy-benzyl)-amine derivatives have been developed using iron-catalyzed direct amination of benzyl alcohols. This methodology is significant for creating a variety of secondary and tertiary benzylamines, relevant in pharmaceutical compounds (Yan, Feringa, & Barta, 2016).

Pharmaceutical Applications

Drug Discovery Intermediate : Certain derivatives of Benzyl-(3,4-dimethoxy-benzyl)-amine, like 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine, have been synthesized as intermediates in drug discovery. These compounds are crucial for the development of new pharmaceuticals (Li, Lu, Shen, & Shi, 2012).

Antituberculosis Agents : Derivatives of Benzyl-(3,4-dimethoxy-benzyl)-amine have been synthesized and evaluated as novel antituberculosis agents. These compounds showed promising results against Mycobacterium tuberculosis, indicating their potential in tuberculosis treatment (Tangallapally, Yendapally, Lee, Lenaerts, & Lee, 2005).

Other Applications

Catalytic Processes : Compounds related to Benzyl-(3,4-dimethoxy-benzyl)-amine have been used in catalytic processes like the kinetic resolution of amines and hydroamination of aminoalkenes. These processes are important for producing optically pure compounds in chemistry (Mittal, Lippert, De, Klauber, Emge, Schreiner, & Seidel, 2015).

C-H Bond Amination : Benzyl-(3,4-dimethoxy-benzyl)-amine derivatives have been involved in studies focusing on the intermolecular C-H amination of benzylic bonds. This research provides insights into reaction mechanisms and the development of new synthetic methods (Fiori & Du Bois, 2007).

Propriétés

IUPAC Name |

N-[(3,4-dimethoxyphenyl)methyl]-1-phenylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2/c1-18-15-9-8-14(10-16(15)19-2)12-17-11-13-6-4-3-5-7-13/h3-10,17H,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUVDVCSGIUHGPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNCC2=CC=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl-(3,4-dimethoxy-benzyl)-amine | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,2-Ethanediamine, N-(1,3-dimethylbutylidene)-N'-[2-[(1,3-dimethylbutylidene)amino]ethyl]-](/img/structure/B88558.png)